molecular formula C10H12BrNO B1373840 3-Bromo-2-(cyclopentyloxy)pyridine CAS No. 422557-08-2

3-Bromo-2-(cyclopentyloxy)pyridine

Cat. No.: B1373840
CAS No.: 422557-08-2
M. Wt: 242.11 g/mol
InChI Key: QZRZUVKOBQJBDD-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclopentyloxy)pyridine is a heterocyclic organic compound belonging to the pyridine family. It features a pyridine ring substituted with a bromine atom at the third position and a cyclopentyloxy group at the second position.

Scientific Research Applications

3-Bromo-2-(cyclopentyloxy)pyridine has diverse applications in scientific research due to its unique properties:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, potentially leading to new drugs with therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Safety and Hazards

The safety data sheet for 3-Bromopyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

3-Bromo-2-(cyclopentyloxy)pyridine is a complex organic compound that has been studied for its potential applications in various chemical reactions . It’s important to note that the targets can vary depending on the specific context of use, such as the type of cells or organisms involved, and the environmental conditions.

Mode of Action

It’s known that bromopyridines can participate in various chemical reactions, such as suzuki-miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that this compound could potentially interact with its targets through similar mechanisms.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical substances . .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-(cyclopentyloxy)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often characterized by binding affinities and the nature of the chemical bonds formed .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular energy production and utilization. Additionally, this compound can affect cell signaling by interacting with receptors and other signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(cyclopentyloxy)pyridine typically involves the bromination of 2-(cyclopentyloxy)pyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(cyclopentyloxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(cyclopentyloxy)pyridine: Similar structure but with different substitution pattern.

    3-Bromo-2-(methoxy)pyridine: Similar structure with a methoxy group instead of a cyclopentyloxy group.

    3-Chloro-2-(cyclopentyloxy)pyridine: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

3-Bromo-2-(cyclopentyloxy)pyridine is unique due to the specific combination of the bromine atom and the cyclopentyloxy group on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-2-cyclopentyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRZUVKOBQJBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716541
Record name 3-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422557-08-2
Record name 3-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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